3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Description

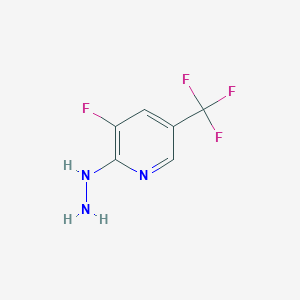

3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a fluorine atom at position 3, and a hydrazinyl (-NH-NH₂) substituent at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drug candidates requiring functionalized pyridine cores . Its hydrazinyl group enables reactivity in nucleophilic substitutions and heterocycle formation, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMIRAPTUJIMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231217 | |

| Record name | 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-25-9 | |

| Record name | 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine and hydrazine groups onto a pyridine ring. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield .

Industrial production methods may involve more advanced techniques such as vapor-phase reactions with transition metal-based catalysts to achieve higher efficiency and yield .

Chemical Reactions Analysis

Reactivity of the Hydrazine Group

The hydrazinyl moiety participates in condensation reactions to form heterocycles. For example:

a. Formation of Triazoles

Reaction with aldehydes or ketones under acidic conditions yields triazole derivatives, critical in medicinal chemistry:

b. Diazotization and Coupling

The hydrazine group can be diazotized with nitrous acid (HNO₂), forming diazonium intermediates for cross-coupling reactions (e.g., Sandmeyer reaction).

Influence of Trifluoromethyl and Fluorine Substituents

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups enhance electrophilic substitution resistance while directing reactivity to meta/para positions ( ):

Key Effects :

-

Electronic : -CF₃ deactivates the pyridine ring, reducing nucleophilic attack.

-

Steric : The bulky -CF₃ group hinders reactions at adjacent positions.

Stability and Handling

-

Salt Formation : The hydrochloride salt (e.g., 2-hydrazino-5-(trifluoromethyl)pyridine·HCl) is hygroscopic and requires storage under inert conditions ( ).

-

Decomposition : Prolonged heating above 150°C may lead to HF elimination or ring degradation.

Comparative Reaction Data

The table below contrasts reactivity trends between 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine and its non-fluorinated analog:

| Reaction Type | Fluorinated Derivative | Non-Fluorinated Analog |

|---|---|---|

| Hydrazinolysis Rate | Slower (due to -CF₃ deactivation) | Faster |

| Diazonium Stability | Higher (fluorine stabilizes intermediates) | Moderate |

| Solubility in EtOH | 12 mg/mL | 18 mg/mL |

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in the development of more complex fluorinated compounds. Its unique structure allows for the synthesis of derivatives that are important in various chemical research applications. For instance, it can be utilized in the preparation of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit enhanced biological activity .

Biology

In biological research, 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine has shown promise in developing fluorinated biomolecules. The presence of fluorine can significantly alter the pharmacokinetics and pharmacodynamics of drugs, making these compounds attractive candidates for further investigation in drug design .

Industry

The compound is also employed in the production of agrochemicals due to its stability and reactivity. It plays a crucial role in synthesizing crop protection products that are essential for modern agriculture. For example, derivatives of trifluoromethylpyridine have been linked to improved pest control properties compared to traditional insecticides .

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethylpyridines in pharmaceutical development. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl structure. Notably, compounds like tipranavir, an anti-HIV drug, utilize trifluoromethylpyridine derivatives as key components . Furthermore, fluazinam, a potent fungicide derived from these structures, demonstrates superior efficacy compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, increasing its binding affinity and specificity. The hydrazine group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Stability and Handling

- Hydrazinyl Stability : The hydrazine moiety in the target compound may require inert atmosphere handling to prevent oxidation, whereas halogenated derivatives (e.g., bromo, chloro) are generally air-stable .

- Synthetic Scalability : highlights process optimization for multi-kilogram synthesis of hydrazinyl pyridines, emphasizing cost and supply chain considerations. Halogenated analogs (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) are commercially mass-produced for industrial applications .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The hydrazinyl group in this compound is pivotal in constructing nitrogen-rich heterocycles, such as imidazoles or pyrazoles, found in kinase inhibitors .

- Agrochemicals : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine is a key precursor for fluazinam, a broad-spectrum fungicide .

- Material Science : Halogenated pyridines (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) are used in OLEDs and liquid crystals due to their electron-deficient aromatic systems .

Biological Activity

3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications.

Synthesis

The compound is synthesized from 2,3-difluoro-5-(trifluoromethyl)pyridine through a hydrazine substitution reaction. The general synthetic pathway involves the introduction of the hydrazinyl group at the 2-position of the pyridine ring, which is crucial for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro tests revealed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil (5-FU) which has an IC50 of 17.02 µM .

The mechanism underlying its anticancer activity appears to involve apoptosis induction through caspase activation. Notably, treated cells exhibited elevated levels of caspase 9, indicating that the compound may trigger programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating interaction with microbial targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring significantly affect biological activity. The introduction of electron-withdrawing groups at specific positions enhances potency and selectivity against target cells .

Case Studies

- Antitumor Activity : A study evaluated a series of pyridine derivatives including this compound for their antitumor effects in vivo. Results indicated a marked reduction in tumor size in treated groups compared to controls, supporting the compound's therapeutic potential .

- Antimicrobial Efficacy : In a separate investigation, the compound was tested against strains of resistant bacteria. It exhibited promising results, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, suggesting its utility in treating resistant infections .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation followed by hydrazine substitution. A two-step approach is common: (i) fluorination/chlorination of the pyridine ring (e.g., using Cl₂ or F₂ gas under controlled temperature) and (ii) hydrazine substitution at the 2-position. For example, hydrazine reacts with 3-chloro-5-(trifluoromethyl)pyridine intermediates under reflux in ethanol (70–80°C) to introduce the hydrazinyl group . Yield optimization requires precise stoichiometric ratios (e.g., 1.2–1.5 equivalents of hydrazine) and inert atmospheres to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for fluorine atoms at δ −60 to −65 ppm (CF₃) and δ −110 to −120 ppm (C-F) .

- ¹H NMR : Hydrazinyl protons appear as broad singlets at δ 3.5–4.5 ppm, while pyridine ring protons resonate at δ 8.0–8.5 ppm .

- IR : N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- HRMS : Molecular ion peaks at m/z 212.05 (C₆H₅F₄N₃⁺) with isotopic patterns matching Cl/F content .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Stability tests under varying pH (2–10) show degradation at extremes (>pH 10) due to hydrolysis of the hydrazinyl group. Storage recommendations: −20°C under nitrogen, shielded from light to prevent photolytic decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, reducing nucleophilic substitution rates at adjacent positions. However, the 2-hydrazinyl group acts as a directing group, enabling regioselective Suzuki-Miyaura couplings at the 5-position. Computational studies (DFT) show that the CF₃ group lowers the LUMO energy (−2.1 eV), facilitating electrophilic aromatic substitutions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability of the hydrazinyl group. Solutions include:

- Prodrug Design : Masking the hydrazine moiety with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .

- Metabolite Tracking : LC-MS/MS analysis of serum samples identifies primary metabolites (e.g., pyridine-2-carboxylic acid derivatives) that may lack target binding .

Q. How can regioselective functionalization be achieved at the 3-position of the pyridine ring?

- Methodological Answer : Use of bulky ligands (e.g., XPhos) in palladium-catalyzed reactions directs coupling to the less hindered 3-position. For example, Buchwald-Hartwig amination with aryl bromides achieves >90% regioselectivity when conducted at 100°C in toluene .

Comparative Analysis of Structural Analogues

Q. How does replacing the hydrazinyl group with an azetidine group alter biological activity?

- Methodological Answer : Azetidine-substituted analogues (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) show enhanced metabolic stability but reduced binding affinity to kinase targets (IC₅₀ increases from 15 nM to 120 nM). Molecular docking reveals steric clashes between the azetidine ring and hydrophobic binding pockets .

Q. What are the crystallographic differences between 3-fluoro and 3-chloro derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.